Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide
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Overview
Description
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, an acetylphenoxy moiety, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with acetylphenol and methanol under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and oxidation processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The acetylphenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinecarboxylic acid derivatives.
Scientific Research Applications
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphine oxide group can act as a ligand, binding to metal ions and influencing various biochemical pathways. The acetylphenoxy moiety may interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide can be compared with other similar compounds such as:
Phenyl bis(4-methylphenoxy)phosphanecarboxylate oxide: Similar structure but with different substituents.
Methyl p-acetylphenyl methoxycarbonylphosphonate: Similar ester linkage but different functional groups.
Phosphoranecarboxylic acid, 1,1-bis(4-methylphenoxy)-, phenyl ester, oxide: Similar phosphine oxide group but different aromatic substituents.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
72304-90-6 |
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Molecular Formula |
C11H13O6P |
Molecular Weight |
272.19 g/mol |
IUPAC Name |
methyl [(4-acetylphenoxy)-methoxyphosphoryl]formate |
InChI |
InChI=1S/C11H13O6P/c1-8(12)9-4-6-10(7-5-9)17-18(14,16-3)11(13)15-2/h4-7H,1-3H3 |
InChI Key |
RPXVINQTOFHSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OP(=O)(C(=O)OC)OC |
Origin of Product |
United States |
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